molecular formula C9H7N3O4S2 B1265366 2-Amino-5-(4-nitrophenylsulfonyl)thiazole CAS No. 39565-05-4

2-Amino-5-(4-nitrophenylsulfonyl)thiazole

Cat. No.: B1265366
CAS No.: 39565-05-4
M. Wt: 285.3 g/mol
InChI Key: GKTKCGAOXFHFTD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-nitrophenylsulfonyl)thiazole: is a chemical compound with the molecular formula C9H7N3O4S2 and a molecular weight of 285.30 g/mol . It is characterized by the presence of an amino group at the 2-position, a nitrophenylsulfonyl group at the 5-position, and a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole typically involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 2-Amino-5-(4-nitrophenylsulfonyl)thiazole can undergo reduction to form the corresponding amino derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Reduction: 2-Amino-5-(4-aminophenylsulfonyl)thiazole.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry:

2-Amino-5-(4-nitrophenylsulfonyl)thiazole is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific properties.

Biology:

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also utilized in the development of diagnostic assays.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial or anticancer properties. Its derivatives are being investigated for their biological activities.

Industry:

In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of antimicrobial or anticancer activities, the compound may interfere with cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

    2-Amino-5-nitrothiazole: Similar structure but lacks the sulfonyl group.

    2-Amino-4-(4-nitrophenyl)thiazole: Similar structure but with a different substitution pattern on the thiazole ring.

Uniqueness:

2-Amino-5-(4-nitrophenylsulfonyl)thiazole is unique due to the presence of both the nitrophenylsulfonyl and amino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S2/c10-9-11-5-8(17-9)18(15,16)7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTKCGAOXFHFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192679
Record name Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID80192679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-05-4
Record name 5-[(4-Nitrophenyl)sulfonyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39565-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)-
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Record name 39565-05-4
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Record name Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)-
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Record name p-nitrophenyl-2-aminothiazol-5-ylsulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.542
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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